molecular formula C21H22N2O3S2 B2876529 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1704630-31-8

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2876529
CAS No.: 1704630-31-8
M. Wt: 414.54
InChI Key: NFZUUKUERQBCDH-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound featuring a thiazole core substituted with o-tolyl and methyl groups, further functionalized with a 3-(phenylsulfonyl)propanamide chain. This structure places it within a class of molecules recognized for their potential in various biochemical and pharmacological research applications. Compounds containing the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists are valuable pharmacological tools for exploring ZAC's poorly understood physiological functions, which may include roles in the brain, pancreas, and immune system . Furthermore, molecular hybrids incorporating thiazole and sulfonamide moieties, similar to those in this compound, have demonstrated emergent antibacterial properties in recent studies . The structural motifs present in this compound—specifically the thiazole ring and the phenylsulfonyl group—are frequently investigated in medicinal chemistry for developing new therapeutic agents, including antichlamydial compounds that target bacterial caseinolytic proteases (ClpP) and inhibitors of enzymes like vanin-1 . This product is intended for research purposes only, providing scientists with a high-quality chemical building block for probe discovery, mechanism of action studies, and hit-to-lead optimization campaigns in drug discovery. Researchers can utilize this compound to investigate its specific activity profile, selectivity, and potential as a modulator of ion channels or bacterial targets.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-15-8-6-7-11-18(15)21-23-16(2)19(27-21)14-22-20(24)12-13-28(25,26)17-9-4-3-5-10-17/h3-11H,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZUUKUERQBCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The 4-methyl-2-(o-tolyl)thiazole-5-methylamine intermediate is synthesized via the Hantzsch thiazole reaction. A ketone precursor (e.g., 4-methyl-2-(o-tolyl)thiazole-5-carbaldehyde) reacts with thiourea in acidic conditions (HCl, 78–100°C) to form the thiazole ring. The reaction proceeds via cyclization, with the methyl group introduced via the ketone starting material. Yields for analogous reactions range from 38% to 73% depending on solvent polarity and reaction time.

Palladium-Catalyzed Coupling for o-Tolyl Substitution

For 2-(o-tolyl) substitution, Suzuki-Miyaura coupling is employed. A brominated thiazole intermediate reacts with o-tolylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₃PO₄ in toluene at 90–110°C. Aprotic solvents (toluene, xylenes) enhance coupling efficiency, with yields up to 83%. Tri-ortho-tolylphosphine (P(o-Tol)₃) as a ligand minimizes side reactions.

Propanamide Sulfonyl Moiety Installation

Synthesis of 3-(Phenylsulfonyl)Propanoic Acid

3-(Phenylsulfonyl)propanoic acid is prepared via sulfonylation of propiolic acid with benzenesulfonyl chloride in dichloromethane (0–5°C). The reaction requires 1.2 equivalents of sulfonyl chloride and Et₃N as a base, yielding 68–75% after aqueous workup.

Amide Bond Formation

The thiazole methylamine intermediate undergoes amide coupling with 3-(phenylsulfonyl)propanoic acid using HATU or EDCl as coupling agents. Key conditions:

  • Solvent : DMF or THF
  • Base : Diisopropylethylamine (DIPEA)
  • Temperature : 0°C to room temperature
    Reaction monitoring via TLC (ethyl acetate/hexanes) ensures completion within 12–18 hours. Crude product is purified via silica chromatography, yielding 65–78%.

Optimization and Scalability

Temperature and Solvent Effects

  • Thiazole Cyclization : Elevated temperatures (90–110°C) in toluene reduce reaction time from 8 to 3 hours.
  • Amide Coupling : Lower temperatures (0–5°C) minimize racemization and side-product formation.

Catalytic Systems

  • Pd Catalysts : Pd(dppf)Cl₂ exhibits superior reactivity for o-tolyl coupling compared to Pd(PPh₃)₂Cl₂.
  • Ligands : Bulky ligands (e.g., P(o-Tol)₃) improve regioselectivity in cross-coupling steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 9H, aromatic), 4.21 (s, 2H, CH₂), 2.61 (s, 3H, CH₃), 2.34 (s, 3H, o-tolyl CH₃).
  • MS (ESI+) : m/z 483.2 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the T-shaped molecular geometry, with hydrogen bonding (N–H···O=S) stabilizing the solid-state structure.

Challenges and Solutions

Regioselectivity in Thiazole Formation

Competing 4- vs. 5-methyl substitution is mitigated by using sterically hindered thiourea derivatives.

Purification of Polar Intermediates

Reverse-phase HPLC (C18 column, acetonitrile/water) resolves sulfonamide byproducts.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve heat transfer during exothermic amide coupling.
  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing substituents (e.g., sulfonyl in the target compound) increase polarity and may improve binding to enzymatic targets compared to thioether analogs .
  • Chlorination at position 4 (e.g., FA7) enhances pesticidal efficacy but reduces metabolic stability .
  • Pyridinyl groups (e.g., P6) improve solubility and target affinity in insect nicotinic acetylcholine receptors .

Anticancer Thiazole Derivatives

Thiazole hybrids with pyridine or benzimidazole moieties (e.g., 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone) demonstrate antitumor activity via kinase inhibition (e.g., c-Met, CDK1) . The target compound’s phenylsulfonyl group may mimic sulfonamide-based kinase inhibitors like dasatinib, though direct evidence is lacking.

Compound Name Key Structural Feature IC50 (HepG-2) Mechanism Reference
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (7b) Thioamide linkage 1.61 ± 1.92 µg/mL Apoptosis induction
Pyridine-thiazole hybrid (e.g., dasatinib) Dual Src/Abl kinase inhibition <10 nM BCR-ABL kinase inhibition
Target compound Phenylsulfonyl group Not reported Hypothesized kinase modulation N/A

Key Observations :

  • Thioamide derivatives (e.g., 7b) show superior cytotoxicity compared to sulfonamides, likely due to enhanced hydrogen bonding .
  • Sulfonyl groups (in the target compound) may reduce off-target effects compared to thioethers but require validation .

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